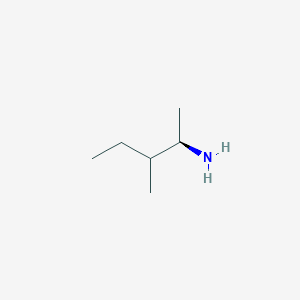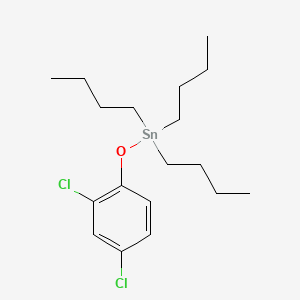
(2,4-Dichlorophenoxy)tributylstannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4-Dichlorphenoxy)tributylstannan ist eine Organozinnverbindung, die ein Zinnatom aufweist, das an drei Butylgruppen und eine 2,4-Dichlorphenoxygruppe gebunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (2,4-Dichlorphenoxy)tributylstannan beinhaltet typischerweise die Reaktion von Tributylzinnhydrid mit 2,4-Dichlorphenol. Die Reaktion wird üblicherweise in Gegenwart einer Base, wie z. B. Natriumhydroxid, durchgeführt, um die Deprotonierung der Phenolgruppe zu erleichtern. Die Reaktionsbedingungen umfassen oft das Rückflussieren des Gemisches in einem geeigneten Lösungsmittel, wie z. B. Toluol, über mehrere Stunden, um eine vollständige Umwandlung sicherzustellen.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für (2,4-Dichlorphenoxy)tributylstannan ähneln der Synthese im Labormaßstab, werden aber für größere Produktionsmengen optimiert. Dies umfasst die Verwendung von Durchflussreaktoren und effizienteren Trenntechniken zur Isolierung des gewünschten Produkts. Die Reaktionsparameter, wie Temperatur, Druck und Lösungsmittelwahl, werden sorgfältig gesteuert, um die Ausbeute und Reinheit zu maximieren.
Analyse Chemischer Reaktionen
Reaktionstypen
(2,4-Dichlorphenoxy)tributylstannan unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um das entsprechende Zinn(IV)-Derivat zu bilden.
Reduktion: Es kann reduziert werden, um Tributylzinnhydrid und 2,4-Dichlorphenol zu bilden.
Substitution: Die Phenoxygruppe kann unter geeigneten Bedingungen durch andere Nukleophile substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.
Substitution: Nukleophile wie Amine oder Thiole können in Gegenwart einer Base verwendet werden.
Hauptprodukte
Oxidation: Zinn(IV)-Derivate.
Reduktion: Tributylzinnhydrid und 2,4-Dichlorphenol.
Substitution: Verschiedene substituierte Phenoxyderivate.
Wissenschaftliche Forschungsanwendungen
(2,4-Dichlorphenoxy)tributylstannan hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Biologie: Untersucht auf seine potenzielle biologische Aktivität und Wechselwirkungen mit Biomolekülen.
Medizin: Erforscht auf seine potenzielle Verwendung in der Arzneimittelentwicklung und als Vorläufer für bioaktive Verbindungen.
Industrie: Verwendung in der Produktion von Spezialchemikalien und Materialien mit spezifischen Eigenschaften.
Wirkmechanismus
Der Wirkmechanismus von (2,4-Dichlorphenoxy)tributylstannan beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen über die Phenoxy- und Zinn-Einheiten. Die Phenoxygruppe kann Wasserstoffbrückenbindungen und π-π-Wechselwirkungen eingehen, während das Zinnatom Koordinationskomplexe mit verschiedenen Liganden bilden kann. Diese Wechselwirkungen können die Aktivität von Enzymen und anderen Proteinen modulieren, was zu den beobachteten Effekten der Verbindung führt.
Wirkmechanismus
The mechanism of action of (2,4-Dichlorophenoxy)tributylstannane involves its interaction with molecular targets through the phenoxy and tin moieties. The phenoxy group can engage in hydrogen bonding and π-π interactions, while the tin atom can form coordination complexes with various ligands. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(2,4-Dichlorphenoxy)essigsäure: Ein weit verbreitetes Herbizid mit ähnlicher Phenoxy-Funktionalität.
Tributylzinnchlorid: Eine weitere Organozinnverbindung mit unterschiedlicher Reaktivität und Anwendung.
(2,4,5-Trichlorphenoxy)essigsäure: Ein verwandtes Herbizid mit zusätzlicher Chlorsubstitution.
Einzigartigkeit
(2,4-Dichlorphenoxy)tributylstannan ist einzigartig aufgrund der Kombination der Phenoxy- und Tributylzinn-Einheiten, die unterschiedliche chemische und biologische Eigenschaften verleihen.
Eigenschaften
CAS-Nummer |
39637-16-6 |
|---|---|
Molekularformel |
C18H30Cl2OSn |
Molekulargewicht |
452.0 g/mol |
IUPAC-Name |
tributyl-(2,4-dichlorophenoxy)stannane |
InChI |
InChI=1S/C6H4Cl2O.3C4H9.Sn/c7-4-1-2-6(9)5(8)3-4;3*1-3-4-2;/h1-3,9H;3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI-Schlüssel |
FFQFQPHOBAMGEV-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)OC1=C(C=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


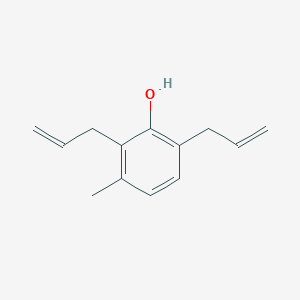
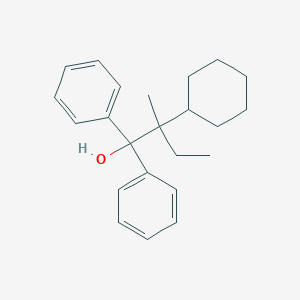
![3-(3-ethoxyphenyl)-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11965223.png)


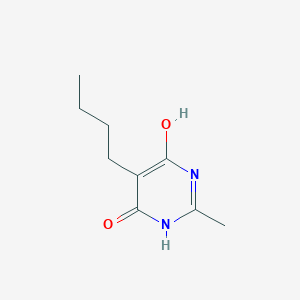
![(4E)-2-(4-chlorophenyl)-4-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11965240.png)

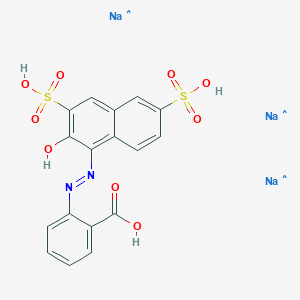

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11965275.png)
![Allyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(4-propoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11965277.png)
![1-[(4-Fluorophenyl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11965281.png)
